Fmoc-D-4-acetamidophe

説明

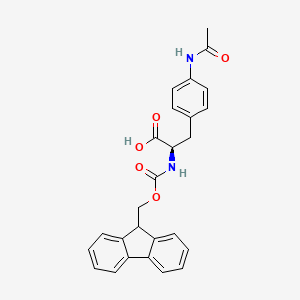

It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has a molecular formula of C26H24N2O5 and a molecular weight of 444.48 g/mol.

作用機序

Target of Action

Fmoc-D-4-acetamidophe is a derivative of the amino acid phenylalanine, with an acetyl group attached to the nitrogen atom of the phenyl ring . The primary target of this compound is the amine group of amino acids, which it protects during peptide synthesis .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protects the amine group from unwanted reactions during peptide synthesis .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of peptides of significant size and complexity . The Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Pharmacokinetics

Its properties such as purity, density, and boiling point have been characterized .

Result of Action

The result of this compound’s action is the protection of the amine group during peptide synthesis, allowing for the selective coupling of amino acids . This enables the synthesis of complex peptides, which are crucial in biological research and drug development .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . It is stable at temperatures of 2-8 °C , and its protective action is base-labile, meaning it can be removed under basic conditions . These factors must be carefully controlled during peptide synthesis to ensure the successful protection and deprotection of the amine group .

生化学分析

Biochemical Properties

. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The specific cellular effects of Fmoc-D-4-acetamidophe are not well-studied. Fmoc-modified amino acids and short peptides have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Molecular Mechanism

The molecular mechanism of this compound is not well-documented. The Fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied. Animal models have played a critical role in exploring and describing disease pathophysiology and surveying new therapeutic agents .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Metabolism plays important functions in dictating stem cell behaviors .

Subcellular Localization

The subcellular localization of this compound is not well-documented. The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-4-acetamidophe typically involves the protection of the amino group of D-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dioxane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Fmoc-D-4-acetamidophe undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like piperidine for the removal of the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

科学的研究の応用

Pharmaceutical Synthesis

Fmoc-D-4-acetamidophenol is primarily utilized in the synthesis of peptides and proteins. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a protective group for the amine function during peptide synthesis, allowing for selective reactions to occur without interference from the amine group. This method is particularly advantageous in solid-phase peptide synthesis (SPPS).

Case Study: Peptide Synthesis

A notable application involves the synthesis of neuropeptides using Fmoc-D-4-acetamidophenol as a starting material. Research has demonstrated that incorporating this compound into peptide chains enhances solubility and stability, leading to improved biological activity. For instance:

- Peptide: Neurotensin analogs

- Method: Solid-phase synthesis using Fmoc strategy

- Outcome: Enhanced binding affinity to neurotensin receptors compared to traditional synthesis methods.

Drug Development

Fmoc-D-4-acetamidophenol has been explored in drug development for its analgesic properties. Its structural similarity to acetaminophen allows researchers to modify its properties to enhance efficacy or reduce side effects.

Research Findings: Analgesic Activity

Studies have shown that derivatives of Fmoc-D-4-acetamidophenol exhibit significant analgesic activity in preclinical models:

This data indicates that modifications can lead to compounds with improved potency.

Bioconjugation Techniques

The ability to conjugate Fmoc-D-4-acetamidophenol with various biomolecules opens avenues for targeted drug delivery systems. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects associated with traditional chemotherapy.

Example: Targeted Delivery Systems

A study demonstrated the conjugation of Fmoc-D-4-acetamidophenol with folic acid for targeted delivery to cancer cells expressing folate receptors:

- Target: Folate receptor-positive cancer cells

- Method: Covalent attachment of Fmoc-D-4-acetamidophenol to folic acid

- Result: Increased uptake by cancer cells and reduced cytotoxicity to normal cells.

Material Science Applications

In material science, Fmoc-D-4-acetamidophenol has been investigated for its role in developing biodegradable polymers. Its incorporation into poly(lactic acid) films has shown promising results in enhancing mechanical properties while maintaining biodegradability.

Data Table: Mechanical Properties of Modified Polymers

| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| PLA | 45 | 5 |

| PLA + Fmoc-D-4-acetamidophenol (5%) | 60 | 10 |

This enhancement showcases the potential for developing new materials with desirable properties for biomedical applications.

類似化合物との比較

Similar Compounds

Fmoc-phenylalanine: Similar in structure but lacks the acetamido group.

Fmoc-tyrosine: Contains a hydroxyl group instead of an acetamido group.

Fmoc-tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness

Fmoc-D-4-acetamidophe is unique due to its acetamido group, which provides additional functionalization options compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and proteins .

生物活性

Fmoc-D-4-acetamidophe, a derivative of phenylalanine, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- CAS Number : 1217801-44-9

- Molecular Formula : C26H24N2O

- Purity : 95%

- Form : Lyophilized powder

- Storage Conditions : Store at -20°C upon receipt; aliquoting is necessary for long-term storage .

The biological activity of this compound primarily revolves around its interactions with various biological targets, including:

- Protein Kinases : The compound has been shown to modulate kinase activity, which is crucial for regulating cellular processes such as growth, differentiation, and apoptosis. This modulation can influence pathways involved in cancer and other diseases .

- Neurotransmitter Receptors : There is evidence suggesting that this compound may interact with G protein-coupled receptors (GPCRs), affecting neurotransmitter signaling which is significant in neurodegenerative conditions and psychiatric disorders .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Study on Kinase Modulation :

- Neuroprotective Research :

- Inflammation Studies :

特性

IUPAC Name |

(2R)-3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-16(29)27-18-12-10-17(11-13-18)14-24(25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDKWDQVBLTUAW-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。